Cas no 19811-52-0 (Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/19811-52-0x500.png)
Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester
- tert-butyl 2-(benzylamino)-2-oxoethylcarbamate
- TERT-BUTYL N-[(BENZYLCARBAMOYL)METHYL]CARBAMATE
- DA-08575
- TERT-BUTYL (2-(BENZYLAMINO)-2-OXOETHYL)CARBAMATE
- FWAKYMFQMUJGCI-UHFFFAOYSA-N
- EN300-749156
- 863-790-3
- 19811-52-0
- tert-butyl N-((benzylcarbamoyl)methyl)carbamate
- AKOS011222591
- E79815
- SCHEMBL2246419
- N-Benzyl-2-(tert-butoxycarbonylamino)acetamide
-
- インチ: InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-10-12(17)15-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18)
- InChIKey: FWAKYMFQMUJGCI-UHFFFAOYSA-N
計算された属性
- 精确分子量: 264.14739250Da
- 同位素质量: 264.14739250Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 304
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 67.4Ų
Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-749156-1.0g |
tert-butyl N-[(benzylcarbamoyl)methyl]carbamate |
19811-52-0 | 95% | 1.0g |
$828.0 | 2024-05-23 | |
Enamine | EN300-749156-0.5g |
tert-butyl N-[(benzylcarbamoyl)methyl]carbamate |
19811-52-0 | 95% | 0.5g |
$647.0 | 2024-05-23 | |
Enamine | EN300-749156-0.05g |
tert-butyl N-[(benzylcarbamoyl)methyl]carbamate |
19811-52-0 | 95% | 0.05g |
$193.0 | 2024-05-23 | |
Enamine | EN300-749156-2.5g |
tert-butyl N-[(benzylcarbamoyl)methyl]carbamate |
19811-52-0 | 95% | 2.5g |
$1623.0 | 2024-05-23 | |
Enamine | EN300-749156-0.25g |
tert-butyl N-[(benzylcarbamoyl)methyl]carbamate |
19811-52-0 | 95% | 0.25g |
$410.0 | 2024-05-23 | |
Enamine | EN300-749156-0.1g |
tert-butyl N-[(benzylcarbamoyl)methyl]carbamate |
19811-52-0 | 95% | 0.1g |
$287.0 | 2024-05-23 | |
Enamine | EN300-749156-5.0g |
tert-butyl N-[(benzylcarbamoyl)methyl]carbamate |
19811-52-0 | 95% | 5.0g |
$2401.0 | 2024-05-23 | |
Enamine | EN300-749156-10.0g |
tert-butyl N-[(benzylcarbamoyl)methyl]carbamate |
19811-52-0 | 95% | 10.0g |
$3561.0 | 2024-05-23 |
Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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6. Back matter
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester (CAS No. 19811-52-0): A Comprehensive Overview
Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester, identified by its CAS number 19811-52-0, is a specialized organic compound with significant applications in pharmaceutical research and chemical synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry. The presence of a tert-butyl ester group and a phenoxyethylamine moiety makes this molecule a particularly intriguing subject for further investigation.
The structural features of Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester contribute to its unique chemical properties. The tert-butyl ester group enhances the stability of the compound, making it suitable for various synthetic pathways. Additionally, the phenoxyethylamine part introduces a potential pharmacophore that can interact with biological targets, making it a valuable intermediate in drug development.
In recent years, there has been growing interest in carbamate-based compounds due to their potential therapeutic applications. Research has shown that carbamates can serve as intermediates in the synthesis of various bioactive molecules. Specifically, derivatives of Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester have been explored for their roles in modulating enzyme activity and receptor interactions. These studies highlight the compound's significance in the development of novel pharmaceutical agents.
The synthesis of Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester involves multi-step organic reactions that require precise control over reaction conditions. The tert-butyl ester group is typically introduced through an acylation reaction with isobutyric acid or its derivatives. The phenoxyethylamine moiety is often obtained via nucleophilic substitution reactions involving phenoxyacetonitrile and appropriate amine sources. These synthetic strategies have been optimized to ensure high yields and purity of the final product.
The pharmacological potential of Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester has been demonstrated in several preclinical studies. Researchers have investigated its effects on various biological pathways, including neurotransmitter systems and inflammatory responses. The compound's ability to interact with specific enzymes and receptors suggests its utility in treating conditions such as pain and neurodegenerative disorders. Further clinical trials are necessary to validate these findings and establish safe dosing regimens.
The chemical stability and solubility profile of Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester make it a suitable candidate for formulation development. Current research is focused on optimizing delivery systems to enhance bioavailability and reduce potential side effects. Techniques such as prodrug design and nanotechnology-based formulations are being explored to improve the therapeutic efficacy of this compound.
The environmental impact of synthesizing and using Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, studies are underway to assess the biodegradability and toxicity profile of the compound to ensure its safe use in pharmaceutical applications.
In conclusion, Carbamic acid, N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester (CAS No. 19811-52-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and pharmacological properties make it a valuable tool for drug discovery and synthesis. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the field of medicinal chemistry.
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